3-Hydroxyquinidine
Overview
Description
3-Hydroxyquinidine is a major metabolite of quinidine, an alkaloid derived from the bark of the Cinchona tree. Quinidine is widely used as an antiarrhythmic agent to manage and treat various cardiac arrhythmias. This compound retains some of the pharmacological properties of quinidine and has been studied for its potential therapeutic applications .
Preparation Methods
3-Hydroxyquinidine can be synthesized through several methods. One common approach involves the microbial oxidation of quinidine. This process utilizes specific microorganisms to convert quinidine into this compound under controlled conditions . Another method involves synthetic chemical modification of quinidine, where quinidine undergoes a series of chemical reactions to yield this compound .
Chemical Reactions Analysis
3-Hydroxyquinidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinidine-N-oxide, while reduction can produce dihydroquinidine .
Scientific Research Applications
3-Hydroxyquinidine has been extensively studied for its pharmacokinetic and pharmacodynamic properties. It is used in research to understand the metabolism and action of quinidine in the human body. Additionally, this compound is used in drug interaction studies to evaluate the effects of quinidine and its metabolites on various enzymes and transporters, such as cytochrome P450 and P-glycoprotein . In the field of analytical chemistry, this compound is used as a reference compound in high-performance liquid chromatography (HPLC) methods for the quantitation of quinidine and its metabolites in biological samples .
Mechanism of Action
3-Hydroxyquinidine exerts its effects by blocking sodium and potassium currents in cardiac cells, similar to quinidine. This action prolongs the cellular action potential and reduces myocardial excitability and conduction velocity. The compound also affects calcium transport across cell membranes, contributing to its antiarrhythmic properties . The molecular targets of this compound include voltage-gated sodium channels and potassium channels, which are critical for maintaining normal cardiac rhythm .
Comparison with Similar Compounds
3-Hydroxyquinidine is similar to other quinidine metabolites, such as quinidine-N-oxide, O-desmethylquinidine, and 2’-oxoquinidinone. These compounds share structural similarities and exhibit comparable pharmacological activities. this compound is unique in its higher volume of distribution and longer elimination half-life compared to quinidine . This uniqueness makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of quinidine and its metabolites .
Similar Compounds
- Quinidine-N-oxide
- O-desmethylquinidine
- 2’-Oxoquinidinone
- Dihydroquinidine
Properties
IUPAC Name |
(3S,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-LGWHJFRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024742 | |
Record name | (3S)-hydroxyquinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53467-23-5 | |
Record name | (9S)-6′-Methoxycinchonan-3,9-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53467-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyquinidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053467235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-hydroxyquinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYQUINIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00G939C83O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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